3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide
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Overview
Description
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide is a synthetic organic compound characterized by its unique structure, which includes a pyridazinone ring and a pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide typically involves the following steps:
Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
N-Methylation: The pyridazinone intermediate is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate.
Coupling with Pyridine Derivative: The final step involves coupling the N-methylated pyridazinone with a pyridine derivative through an amide bond formation. This can be accomplished using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactions, automated synthesis, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridazinone ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although detailed studies are required to confirm these activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-3-yl)propanamide: Similar structure but with the pyridine ring attached at a different position.
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-4-yl)propanamide: Another positional isomer with the pyridine ring at the 4-position.
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(quinolin-2-yl)propanamide: Similar compound with a quinoline ring instead of pyridine.
Uniqueness
The uniqueness of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide lies in its specific structural configuration, which may confer distinct biological activities compared to its isomers or analogs. The position of the pyridine ring and the presence of the methyl group on the pyridazinone ring can significantly influence its interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)-N-pyridin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-17-13(19)8-6-10(16-17)5-7-12(18)15-11-4-2-3-9-14-11/h2-4,6,8-9H,5,7H2,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZUVBLWOUFVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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